2-Bromo-1-((4-methoxybenzyl)oxy)-3-vinylbenzene
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Overview
Description
2-Bromo-1-((4-methoxybenzyl)oxy)-3-vinylbenzene is an organic compound that features a bromine atom, a methoxybenzyl group, and a vinyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-((4-methoxybenzyl)oxy)-3-vinylbenzene typically involves the following steps:
Methoxybenzylation: The attachment of a methoxybenzyl group to the benzene ring.
These reactions are usually carried out under controlled conditions using appropriate catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination, methoxybenzylation, and vinylation processes. These processes are optimized for efficiency, cost-effectiveness, and environmental safety.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-((4-methoxybenzyl)oxy)-3-vinylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups.
Oxidation Reactions: The vinyl group can be oxidized to form different products.
Reduction Reactions: The compound can be reduced to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation can produce aldehydes or carboxylic acids.
Scientific Research Applications
2-Bromo-1-((4-methoxybenzyl)oxy)-3-vinylbenzene has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of new materials with specific properties.
Pharmaceutical Research: It is investigated for its potential biological activities and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2-Bromo-1-((4-methoxybenzyl)oxy)-3-vinylbenzene involves its interaction with various molecular targets. The bromine atom and vinyl group can participate in electrophilic and nucleophilic reactions, respectively, affecting different biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-methoxybenzene: Lacks the vinyl group.
2-Bromo-1-((4-methoxybenzyl)oxy)-4-methylbenzene: Contains a methyl group instead of a vinyl group.
Properties
IUPAC Name |
2-bromo-1-ethenyl-3-[(4-methoxyphenyl)methoxy]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrO2/c1-3-13-5-4-6-15(16(13)17)19-11-12-7-9-14(18-2)10-8-12/h3-10H,1,11H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKDFEDDGVNOVQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=CC=CC(=C2Br)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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